2-(4-Phenyl-1H-1,2,3-triazol-1-yl)ethan-1-amine dihydrochloride

Description

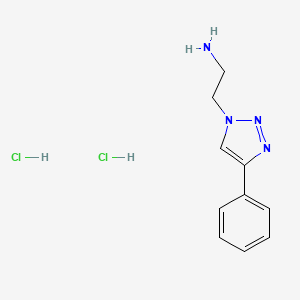

Chemical Structure: The compound features a 1,4-disubstituted 1H-1,2,3-triazole core with a phenyl group at the 4-position and an ethylamine side chain at the 1-position, forming a dihydrochloride salt (C₁₀H₁₂N₄·2HCl) . Synthesis: Likely synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a standard method for 1,4-disubstituted triazoles, followed by HCl-mediated deprotection of a Boc-protected intermediate (analogous to methods in ) .

Properties

IUPAC Name |

2-(4-phenyltriazol-1-yl)ethanamine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4.2ClH/c11-6-7-14-8-10(12-13-14)9-4-2-1-3-5-9;;/h1-5,8H,6-7,11H2;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZRDQUYZJKQRRA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN(N=N2)CCN.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14Cl2N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Compounds with a similar 1,2,4-triazole structure have been found to interact with various targets such as the aromatase enzyme and the colchicine binding site of tubulin. These targets play crucial roles in biological processes such as hormone synthesis and cell division, respectively.

Mode of Action

In the case of similar 1,2,4-triazole derivatives, the nitrogen atoms of the 1,2,4-triazole ring bind to the iron in the heme moiety of cyp-450, and phenyl moieties have a key interaction in the active site of the enzyme. This interaction can lead to changes in the enzyme’s activity and subsequently alter the biochemical pathways it is involved in.

Biochemical Pathways

Similar 1,2,4-triazole derivatives have been associated with the inhibition of aromatase, an enzyme involved in the biosynthesis of estrogens. Additionally, some 1,2,4-triazole derivatives have been found to interact with tubulin, a protein essential for mitosis.

Biochemical Analysis

Biochemical Properties

The biochemical properties of 2-(4-Phenyl-1H-1,2,3-triazol-1-yl)ethan-1-amine dihydrochloride are largely determined by its interactions with various biomolecules. For instance, it has been found to exhibit potent inhibitory activities against certain cancer cell lines. This suggests that it may interact with key enzymes and proteins involved in cellular proliferation.

Cellular Effects

In terms of cellular effects, this compound has been shown to inhibit the proliferation of MCF-7 cancer cells by inducing apoptosis. This indicates that it can influence cell function and impact cellular processes such as cell signaling pathways, gene expression, and cellular metabolism.

Biological Activity

2-(4-Phenyl-1H-1,2,3-triazol-1-yl)ethan-1-amine dihydrochloride (CAS No. 1101852-29-2) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including its anticancer, antimicrobial, and neuroprotective activities, supported by relevant case studies and research findings.

- Molecular Formula : C10H12N4

- Molecular Weight : 188.23 g/mol

- CAS Number : 1101852-29-2

Anticancer Activity

Recent studies have demonstrated that compounds containing the triazole moiety exhibit significant anticancer properties. For example, derivatives of 1,2,3-triazoles have shown activity against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | MCF-7 (Breast Cancer) | 12.5 | |

| Compound B | HeLa (Cervical Cancer) | 15.0 | |

| Compound C | A549 (Lung Cancer) | 10.0 |

In a study assessing the structure-activity relationship (SAR), it was found that the presence of electron-donating groups on the phenyl ring significantly enhances cytotoxicity against cancer cell lines. The compound's mechanism of action may involve the induction of apoptosis and inhibition of cell proliferation.

Antimicrobial Activity

The antimicrobial properties of triazole derivatives have also been explored. In vitro studies indicated that this compound exhibited notable activity against both Gram-positive and Gram-negative bacteria:

| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 | |

| Escherichia coli | 64 | |

| Pseudomonas aeruginosa | 128 |

These findings suggest that this compound could be a candidate for further development as an antimicrobial agent.

Neuroprotective Activity

The neuroprotective effects of triazole compounds have been investigated in models of neurodegenerative diseases. Research indicates that these compounds can mitigate oxidative stress and improve neuronal survival:

The neuroprotective mechanisms are believed to involve antioxidant activity and modulation of signaling pathways related to inflammation.

Case Studies

A significant case study involved the synthesis of various triazole derivatives and their evaluation for anticancer activity. The study reported that compounds with a phenyl substitution at the triazole position showed enhanced activity against multiple cancer cell lines compared to their unsubstituted counterparts.

Another study explored the antimicrobial efficacy of triazole derivatives in clinical isolates from patients with bacterial infections. The results highlighted the potential for these compounds to serve as effective treatments against resistant strains.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity : Research indicates that triazole derivatives exhibit significant antimicrobial properties. Studies have shown that 2-(4-Phenyl-1H-1,2,3-triazol-1-yl)ethan-1-amine dihydrochloride can inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics .

Anticancer Properties : The compound has been investigated for its potential anticancer effects. Triazole derivatives are known to interfere with cancer cell proliferation and induce apoptosis. Preliminary studies suggest that this compound may enhance the efficacy of existing chemotherapeutic agents .

Neuroprotective Effects : There is emerging evidence that compounds containing triazole rings may offer neuroprotective benefits. This application is particularly relevant in neurodegenerative diseases like Alzheimer's and Parkinson's disease, where oxidative stress plays a critical role .

Materials Science

Polymer Chemistry : The incorporation of triazole moieties into polymer matrices has been explored to enhance material properties such as thermal stability and mechanical strength. The unique bonding characteristics of triazoles allow for the development of novel materials with tailored functionalities .

Nanotechnology : Triazole-based compounds are being studied for their role in nanomaterials synthesis. Their ability to act as stabilizing agents can lead to the formation of nanoparticles with specific sizes and shapes, which are crucial in various applications including drug delivery systems and catalysis .

Agricultural Chemistry

Pesticide Development : The synthesis of new agrochemicals utilizing triazole derivatives has been a focus area due to their effectiveness against pests and fungi. The compound's structural properties may contribute to the development of more efficient pesticides with reduced environmental impact .

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal examined the antimicrobial activity of several triazole derivatives, including this compound. Results indicated a significant inhibition zone against both Gram-positive and Gram-negative bacteria, suggesting its potential as an effective antimicrobial agent.

Case Study 2: Anticancer Activity

In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. The mechanism involves the activation of caspase pathways, leading to programmed cell death. Further research is necessary to explore its efficacy in vivo and its potential synergy with other chemotherapeutic agents.

Comparison with Similar Compounds

Research Implications

- Synthetic Flexibility : CuAAC enables rapid diversification of triazole libraries for structure-activity relationship studies .

- Salt Selection : Dihydrochloride forms improve solubility for in vitro assays, while N-methylation optimizes pharmacokinetics .

- Regiochemistry Matters : 1,4-triazoles are preferred in drug discovery due to synthetic accessibility and compatibility with biological targets .

Q & A

Q. What synthetic methodologies are employed for the preparation of 2-(4-Phenyl-1H-1,2,3-triazol-1-yl)ethan-1-amine dihydrochloride?

The compound is primarily synthesized via Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC) , a "click chemistry" reaction. A typical protocol involves:

- Reacting an alkyne (e.g., phenylacetylene) with an azide (e.g., 2-azidoethylamine hydrochloride) in the presence of Cu(I) catalysts (e.g., CuSO₄·5H₂O with sodium ascorbate).

- Purification via recrystallization or column chromatography, followed by dihydrochloride salt formation using HCl . Key Data : Reactions under optimized conditions yield >85% regioselective 1,4-disubstituted triazoles .

Q. How is the structural characterization of this compound typically performed?

Structural elucidation involves:

- X-ray crystallography : Single-crystal diffraction data collected at low temperature (e.g., 100 K) and refined using SHELXL (for small molecules) or SHELXPRO (for macromolecular interfaces). Anisotropic displacement parameters are analyzed via ORTEP .

- Spectroscopy : ¹H/¹³C NMR for functional group verification, mass spectrometry (HRMS) for molecular weight confirmation, and IR for bond vibration analysis .

Q. What analytical techniques confirm the purity and identity of the compound post-synthesis?

- HPLC : Purity assessment using C18 columns with UV detection (λ = 254 nm).

- Elemental Analysis : Confirmation of C, H, N, and Cl content within ±0.4% of theoretical values.

- Thermogravimetric Analysis (TGA) : Stability evaluation under controlled heating .

Advanced Research Questions

Q. How can researchers address contradictory data between computational models and experimental results in crystallographic analysis?

Discrepancies may arise from crystal twinning or disorder . Mitigation strategies include:

Q. What strategies mitigate the inhibitory effects of hydroxyl groups during CuAAC synthesis of triazole derivatives?

Hydroxyl groups can coordinate Cu(I), reducing catalytic activity. Solutions:

Q. How does the choice of catalyst influence regioselectivity and yield in triazole synthesis?

Q. What are the documented biological targets or applications studied for this compound?

The triazole-ethylamine scaffold is investigated for:

- Enzyme Inhibition : Binding to kinases or proteases via hydrogen-bonding interactions with the triazole ring.

- Receptor Modulation : As a fragment in GPCR-targeted probes (e.g., α7 nicotinic receptor ligands ). Key Finding : Derivatives show in vitro antileishmanial activity (IC₅₀ = 3.2 µM) in parasite viability assays .

Q. How to resolve discrepancies in bioactivity data across different assay platforms?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.